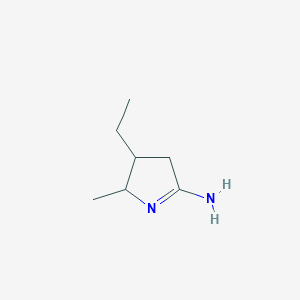
4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with ethyl and methyl substituents. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is linked to its ability to modulate nitric oxide (NO) production, which plays a crucial role in various physiological processes. NO acts as a signaling molecule in the cardiovascular system and has implications in immune responses, particularly in macrophage function where it mediates tumoricidal and bactericidal actions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to reduce inflammatory responses by modulating cytokine production and inhibiting pathways associated with inflammation . This activity could be beneficial in conditions such as osteoarthritis and septic shock.
Case Studies
- Memory Impairment Studies : In one study, the administration of this compound was linked to memory impairment in animal models. This finding suggests that while the compound has beneficial effects on inflammation and microbial resistance, it may also have neurotoxic effects at certain dosages .
- Therapeutic Applications : A case study highlighted the use of this compound in treating chronic pain conditions. Its ability to modulate nitric oxide levels has been associated with reduced pain perception in preclinical models .
Data Table: Biological Activities Overview
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C7H14N2/c1-3-6-4-7(8)9-5(6)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
NMCNOZCNKVOIET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=NC1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















